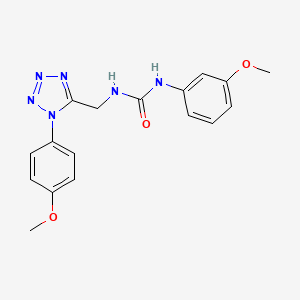![molecular formula C7H5ClFN3 B2923280 2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 2068150-40-1](/img/structure/B2923280.png)
2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C₇H₅ClFN₃. It is characterized by a pyrrolo[2,3-d]pyrimidine core substituted with chlorine, fluorine, and methyl groups.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is tyrosine kinase , particularly the signal transducers and activators of transcription 6 (STAT6) . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular communication and regulation .
Mode of Action
This compound acts as an inhibitor of tyrosine kinase, specifically STAT6 . By inhibiting the activity of these enzymes, it disrupts the signal transduction pathways, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . This pathway is involved in processes such as immunity, cell division, cell death, and tumor formation. By inhibiting STAT6, the compound can disrupt these processes, potentially leading to therapeutic effects .
Pharmacokinetics
The compound has been shown to have good bioavailability and is well-tolerated
Result of Action
The inhibition of STAT6 by this compound can lead to a variety of cellular effects. These may include changes in cell growth, differentiation, and apoptosis . The exact molecular and cellular effects depend on the specific cellular context and the presence of other signaling molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the cells, and the specific characteristics of the tumor microenvironment
Biochemical Analysis
Biochemical Properties
It is known to be used in the preparation of tyrosine kinase inhibitors , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in tyrosine kinase signaling pathways.
Cellular Effects
Given its use in the preparation of tyrosine kinase inhibitors , it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism associated with tyrosine kinase activity.
Molecular Mechanism
As a precursor to tyrosine kinase inhibitors , it may exert its effects at the molecular level through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression related to tyrosine kinase signaling pathways.
Dosage Effects in Animal Models
Given its use in the preparation of tyrosine kinase inhibitors , it may exhibit threshold effects and potentially toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-5-fluoropyrimidine with methylamine, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine ring . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and safety. For example, the use of microreactors can provide better control over reaction parameters, leading to higher purity and yield . Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K₂CO₃) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of oxides or reduced compounds .
Scientific Research Applications
2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and proteins involved in disease pathways.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the fluorine and methyl groups, making it less specific in its biological activity.
5-Fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: Lacks the chlorine atom, which may affect its reactivity and binding affinity.
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine: Lacks both chlorine and fluorine, resulting in different chemical properties and applications.
Uniqueness
2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and specificity towards certain biological targets. This makes it a valuable compound in the development of targeted therapies .
Properties
IUPAC Name |
2-chloro-5-fluoro-7-methylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFN3/c1-12-3-5(9)4-2-10-7(8)11-6(4)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGRQYMMIVVNEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CN=C(N=C21)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
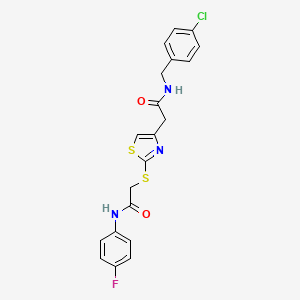
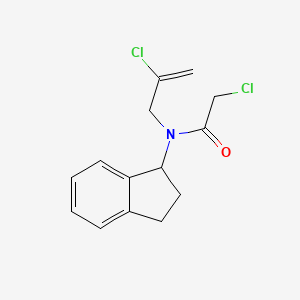
![tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate](/img/structure/B2923200.png)

![3-{(Z)-[3-nitro-4-(4-phenylpiperazino)phenyl]methylidene}-1H-indol-2-one](/img/structure/B2923211.png)
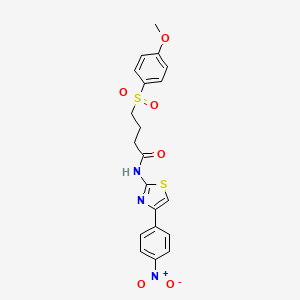
![N-(3,4-dimethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide](/img/structure/B2923213.png)
![4-{[(2Z)-4-(4-chlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydro-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2923214.png)
![9-(3-chloro-2-methylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2923215.png)
![N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2923216.png)
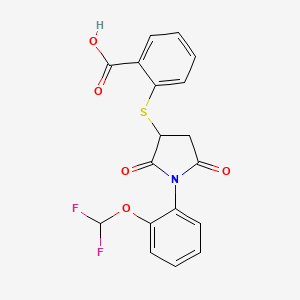

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2923219.png)
